4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is a complex organic compound with a molecular formula of C17H15N4O2S . This compound features a benzoic acid moiety linked to a tetrazole ring via a sulfanyl bridge, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then reacted with a thiol compound to introduce the sulfanyl group. Finally, this intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and benzoic acid moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINOBENZOIC ACID
- 4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOATE
Uniqueness
4-({[1-(3,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)BENZOIC ACID is unique due to its combination of a tetrazole ring and a benzoic acid moiety linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-3-8-15(9-12(11)2)21-17(18-19-20-21)24-10-13-4-6-14(7-5-13)16(22)23/h3-9H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXNRYAASFLXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.